Product packaging for Ethyl (5-ethyl-2-pyridinyl)acetate(Cat. No.:CAS No. 99986-02-4)

Ethyl (5-ethyl-2-pyridinyl)acetate

Cat. No.: B563064
CAS No.: 99986-02-4
M. Wt: 193.246
InChI Key: GNXRZBGHRCPLKI-UHFFFAOYSA-N
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Description

Contextualization of Pyridine-Derived Esters in Synthetic Chemistry Research

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that feature prominently in a vast array of natural products and synthetic molecules. nih.gov The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials. wikipedia.org Pyridine-derived esters, a specific class of these compounds, are highly valued as versatile intermediates in organic synthesis. nih.govgoogle.com

The synthesis of pyridine derivatives is a well-established field, with numerous methods developed to construct and functionalize the pyridine ring. acs.orgbaranlab.orgresearchgate.net These methods often involve condensation reactions, cycloadditions, or the modification of existing pyridine structures. baranlab.org The resulting pyridine-derived esters can then be used as building blocks to create more complex molecules with desired biological or material properties.

Structural Framework of Ethyl (5-ethyl-2-pyridinyl)acetate within Pyridyl Acetate (B1210297) Compound Classes

This compound belongs to the class of compounds known as pyridyl acetates. These are characterized by a pyridine ring attached to an acetate group via a methylene (B1212753) bridge. The general structure consists of a pyridine ring, a -CH2- group, and an ethyl ester (-COOCH2CH3).

The specific structure of this compound features an ethyl group at the 5-position of the pyridine ring and the ethyl acetate substituent at the 2-position. This substitution pattern significantly influences the molecule's chemical reactivity and physical properties.

Table 1: Structural and Chemical Information for this compound

PropertyValue
CAS Number 99986-02-4
Molecular Formula C11H15NO2
Molecular Weight 193.25 g/mol

Data sourced from Pharmaffiliates. pharmaffiliates.com

The presence of the nitrogen atom in the pyridine ring imparts basic properties to the molecule and influences the electron distribution within the aromatic system. wikipedia.org The ester group, on the other hand, provides a site for various chemical transformations, such as hydrolysis, amidation, and reduction.

Overview of Current Research Trajectories for this compound

Current research involving this compound and related pyridyl acetates is primarily focused on their utility as intermediates in the synthesis of more complex molecules. pharmaffiliates.commdpi.com These compounds serve as valuable starting materials for the preparation of a variety of heterocyclic systems and other functionalized organic molecules.

One area of investigation involves the use of pyridyl acetates in the synthesis of novel compounds with potential biological activity. researchgate.netnih.gov For instance, derivatives of pyridyl acetates have been incorporated into molecules designed as potential enzyme inhibitors or receptor ligands. nih.gov

Another research direction explores the application of pyridyl acetates in materials science. The pyridine moiety can act as a ligand for metal ions, making these compounds useful for the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.orgacs.org These materials can have applications in areas such as catalysis, gas storage, and sensing.

Furthermore, studies continue to explore new and more efficient synthetic routes to this compound and its analogs. orgsyn.org The development of novel catalytic systems and reaction conditions is an ongoing effort to improve the accessibility and utility of this important class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B563064 Ethyl (5-ethyl-2-pyridinyl)acetate CAS No. 99986-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-ethylpyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-9-5-6-10(12-8-9)7-11(13)14-4-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXRZBGHRCPLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652579
Record name Ethyl (5-ethylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99986-02-4
Record name Ethyl (5-ethylpyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Ethyl 2 Pyridinyl Acetate and Analogous Compounds

Direct Synthesis Strategies for Ethyl (5-ethyl-2-pyridinyl)acetate

Direct synthesis of this compound can be achieved through methods that either build the pyridine (B92270) ring with the desired substituents already in place or introduce the ethyl acetate (B1210297) group onto a pre-formed pyridine ring.

Esterification and Pyridine Ring Construction Routes

One of the most straightforward methods for the synthesis of this compound is through the esterification of 5-ethyl-2-pyridineacetic acid. This classic reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to yield the corresponding ethyl ester. pipzine-chem.com

Alternatively, constructing the pyridine ring itself offers a more convergent approach. Transition metal-catalyzed [2+2+2] cycloaddition reactions provide a powerful tool for the de novo synthesis of substituted pyridines from simple acyclic precursors like nitriles and alkynes. researchgate.netacsgcipr.org This method allows for the strategic placement of the ethyl and acetate-bearing substituents during the ring formation process. Another approach involves the condensation of aldehydes, ketones, and ammonia (B1221849), often at high temperatures and pressures, which can be tailored to produce specific pyridine derivatives. acsgcipr.org

Synthesis via Pyridine Precursors, e.g., 2,5-Dimethylpyridine (B147104)

A common strategy for synthesizing this compound involves the modification of readily available pyridine precursors, such as 2,5-dimethylpyridine. This approach typically involves a series of reactions to first introduce the ethyl group and then the acetate functionality. While specific multi-step synthetic pathways starting from 2,5-dimethylpyridine to directly yield this compound are not extensively detailed in readily available literature, the general principles of alkylpyridine chemistry suggest a plausible route. This would likely involve oxidation of one of the methyl groups to a carboxylic acid, followed by esterification, and a separate set of reactions to convert the other methyl group into an ethyl group.

Application of Organometallic Reagents in Ethyl Pyridylacetate Synthesis

Organometallic reagents play a crucial role in the synthesis of pyridylacetates by enabling the formation of carbon-carbon bonds. nih.govyoutube.comyoutube.comyoutube.com Palladium-catalyzed cross-coupling reactions, for instance, can couple halopyridines with organometallic species containing the acetate moiety. acs.org These reactions, such as the Suzuki or Negishi couplings, offer a versatile and efficient means to introduce the desired side chain onto the pyridine ring. organic-chemistry.org For example, a 2-halopyridine can be reacted with a zinc or boron-based reagent containing the ethyl acetate group to form the target molecule. The reactivity of organometallic compounds allows for milder reaction conditions and greater functional group tolerance compared to some traditional methods. acs.org

Synthesis of Related Pyridyl Acetate Scaffold Derivatives

The synthesis of derivatives of the pyridyl acetate scaffold is essential for exploring structure-activity relationships in various applications. This involves the preparation of key intermediates and the application of diverse synthetic methods to create a range of analogous compounds.

Preparative Methods for 5-Ethyl-2-methylpyridine (B142974)

5-Ethyl-2-methylpyridine is a key intermediate in the synthesis of various pyridine derivatives. One of the most efficient industrial methods for its production is the reaction of acetaldehyde (B116499) with ammonia or an ammonium (B1175870) salt like ammonium acetate at elevated temperatures and pressures. wikipedia.orggoogle.com This condensation reaction builds the pyridine ring from simple, inexpensive starting materials. wikipedia.org A detailed procedure involves heating paraldehyde (B1678423) (a trimer of acetaldehyde) with aqueous ammonium hydroxide (B78521) and ammonium acetate in a steel reaction vessel, yielding 5-ethyl-2-methylpyridine in good yields. orgsyn.org Another method involves the reaction of acetaldehyde with ammonium salts in an aqueous solution. google.com

Starting MaterialsReagentsConditionsProductYieldReference
AcetaldehydeAmmonium Hydroxide, Ammonium Acetate230°C, High Pressure5-Ethyl-2-methylpyridine50-53% orgsyn.org
AcetaldehydeAmmonium Acetate (or other ammonium salts)180-270°C, Liquid Phase5-Ethyl-2-methylpyridineHigh Selectivity google.com

Approaches to Pyridin-2-yl Acetate Analogues

A variety of synthetic strategies have been developed to access analogues of pyridin-2-yl acetate. These methods often involve the modification of pre-existing pyridine rings or the construction of the ring with the desired substituents.

Palladium-catalyzed cross-coupling reactions are a powerful tool for synthesizing aryl-substituted pyridines, which can be precursors to various acetate analogues. For example, Suzuki-Miyaura cross-coupling of a bromopyridine with different aryl boronic acids can generate a series of C5-aryl pyridine analogues. nih.gov

Another approach involves the functionalization of pyridine-N-oxides. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org A three-component synthesis has also been reported, where Meldrum's acid derivatives react with activated pyridine-N-oxides and a nucleophile to produce substituted pyridylacetic acid derivatives. acs.org

Furthermore, the synthesis of pyridine-bridged analogues of biologically active molecules like combretastatin-A4 has been achieved through sequential Suzuki coupling reactions starting from dibromopyridines. acs.org The synthesis of carbocyclic analogues of antiviral nucleosides has also been accomplished, for instance, by reacting lithium dimethylcuprate with a carbocyclic analogue of a bromomethyl-substituted uridine (B1682114) derivative. nih.gov

PrecursorReagentsMethodProductReference
5-Bromo-2-methoxypyridineAryl boronic acids, Pd catalystSuzuki-Miyaura CouplingC5-Aryl Pyridine Analogues nih.gov
Pyridine N-oxideGrignard reagents, Acetic anhydrideGrignard Addition/Rearrangement2-Substituted Pyridines organic-chemistry.org
Activated Pyridine-N-oxideMeldrum's acid derivative, NucleophileThree-Component ReactionSubstituted Pyridylacetic Acid Derivatives acs.org
DibromopyridinesAryl boronic acids, Pd catalystSequential Suzuki CouplingPyridine-Bridged Analogues acs.org

Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate

Diethyl 5-ethyl-2,3-pyridinedicarboxylate serves as a significant intermediate in various chemical syntheses. One common pathway involves a cyclization reaction. The process typically starts with diethyl oxalate (B1200264) and ethyl chloroacetate, which undergo a Claisen condensation catalyzed by sodium ethoxide to produce 2-chloro-3-oxo-succinic acid diethyl ester. This intermediate is then cyclized with 2-ethyl acrolein. asianpubs.org

A notable improvement in this synthesis involves using ammonium acetate as the nitrogen source instead of the more traditional ammonium sulfamate. This modification helps to reduce the salinity of wastewater, presenting a more environmentally friendly approach. asianpubs.org The reaction is typically carried out in ethanol, with optimal conditions identified as a molar ratio of the succinic acid ester intermediate to 2-ethyl acrolein to ammonium acetate of 1:1.2:2.5, at a temperature of 80°C for 5 hours. Under these conditions, yields can reach as high as 96.8%. asianpubs.org

Alternative methods include the direct esterification of 5-ethyl-2,3-pyridinedicarboxylic acid with ethanol in the presence of a catalyst like sulfuric acid and a solvent such as toluene. cabidigitallibrary.org This direct method can achieve yields of over 90%. cabidigitallibrary.org Indirect esterification, involving the conversion of the dicarboxylic acid to an acid chloride using reagents like sulfur dichloride followed by reaction with ethanol, is also a viable route. cabidigitallibrary.org Purification of the final product is often achieved through silica (B1680970) gel column chromatography. prepchem.com

Table 1: Comparative Yields for Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate Synthesis

Method Key Reagents Catalyst/Solvent Temperature Yield Reference
Cyclization 2-chloro-3-oxo-succinic acid diethyl ester, 2-ethyl acrolein, ammonium acetate Ethanol 80°C 96.8% asianpubs.org
Direct Esterification 5-ethyl-2,3-pyridinedicarboxylic acid, ethanol Sulfuric acid / Toluene Reflux >90% cabidigitallibrary.org
Indirect Esterification 5-ethyl-2,3-pyridinedicarboxylic acid, sulfur dichloride, ethanol Dichloroethane, DMF Reflux >89% cabidigitallibrary.org
Chromatography Crude product Chloroform/Methanol - 84.6% prepchem.com

Synthetic Pathways to 2-(5-Ethyl-2-pyridinyl)ethanol and its Functionalized Forms

2-(5-Ethyl-2-pyridinyl)ethanol is a commercially available compound and a key starting material for further functionalization. google.comsigmaaldrich.com One of the primary reactions involving this alcohol is its conversion into ether derivatives. For instance, it is reacted with 1-fluoro-4-nitrobenzene (B44160) in the presence of an alkali metal hydroxide, such as potassium hydroxide, using acetone (B3395972) as the solvent. This reaction yields 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene, a crucial intermediate in the synthesis of other complex molecules. google.com

The hydroxyl group of 2-(5-ethyl-2-pyridinyl)ethanol can also be converted into a better leaving group to facilitate further nucleophilic substitution. A common method is mesylation, where the alcohol is treated with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. This process quantitatively yields (5-ethyl-2-pyridyl)ethyl methanesulfonate.

Furthermore, the ethoxy linkage derived from 2-(5-ethyl-2-pyridinyl)ethanol is incorporated into more complex structures like chalcones and pyrimidines. For example, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, derived from the parent alcohol, serves as a foundational molecule. This aldehyde can then undergo reactions with various substituted acetophenones to form chalcone (B49325) derivatives. researchgate.netumich.edu These chalcones can be further cyclized with guanidine (B92328) nitrate (B79036) to produce pyrimidine (B1678525) rings. researchgate.net

Table 2: Functionalization Reactions of 2-(5-Ethyl-2-pyridinyl)ethanol

Reaction Type Reagents Product Application Reference
Etherification 1-fluoro-4-nitrobenzene, Potassium hydroxide 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene Intermediate Synthesis google.com
Mesylation Methanesulfonyl chloride, Triethylamine (5-ethyl-2-pyridyl)ethyl methanesulfonate Synthesis of Analogs
Aldehyde Condensation Substituted acetophenones Chalcone derivatives Synthesis of Heterocycles researchgate.net

Advanced and Mechanistic Aspects of Ethyl Pyridylacetate Synthesis

This section explores sophisticated catalytic systems and mechanistic details pertinent to the synthesis of pyridyl derivatives, including sustainable approaches.

Catalytic Systems in Pyridine Derivative Synthesis (e.g., Gold/Silver Catalysis)

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency and selectivity. In the realm of pyridine synthesis, transition metals play a pivotal role. Gold (Au) and silver (Ag) catalysts, in particular, have been explored for their unique reactivity. mdpi.com Gold(I) complexes, often stabilized by ligands like phosphines or N-heterocyclic carbenes (NHCs), are soft Lewis acids that effectively activate π-systems such as alkynes and allenes for nucleophilic attack. mdpi.comnih.gov The catalytic activity of gold can be fine-tuned by modifying the electronic properties of the ligands. For instance, the electron density of pyridine ligands in bis(pyridine)gold(III) complexes can modulate their catalytic activity in cyclopropanation reactions. acs.org

Silver(I) complexes with pyridine-containing macrocyclic ligands have demonstrated catalytic efficacy in multicomponent reactions, such as the coupling of aldehydes, terminal alkynes, and amines (A³-coupling), to produce propargylamines. acs.org Bimetallic Au-Ag catalysts supported on materials like TiO₂ are also being investigated to tailor catalytic properties for specific oxidation reactions. mdpi.com Beyond gold and silver, palladium (Pd) catalysts are widely used for C-H arylation reactions to construct fused heterocyclic systems from pyridine derivatives. The combination of Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃ has proven effective for the intramolecular C-H arylation of pyridine amides. beilstein-journals.org

Meerwein Arylation Conditions in Pyridyl Derivative Formation

The Meerwein arylation is a powerful C-C bond-forming reaction that involves the addition of an aryl radical to an electron-poor alkene. wikipedia.org This method has been adapted for the C-H arylation of pyridines to produce 2-arylpyridines. A sustainable approach utilizes a photoredox catalyst under blue LED irradiation. In this system, aryl diazonium salts are generated in situ from readily available anilines. The reaction is tolerant of a wide array of functional groups. acs.orgnih.gov

The mechanism involves the formation of an aryl radical from the diazonium salt, which then adds to the pyridine ring. This process is classified as a radical-nucleophilic aromatic substitution. wikipedia.org The reaction has been developed as a metal-free process for coupling aryl(alkyl)idenemalononitriles with diazonium salts, demonstrating its versatility beyond traditional alkene substrates. nih.gov This method provides a direct route to functionalized pyridine derivatives from simple precursors.

Mechanistic Investigations of Pyridine Ring Formation

Understanding the mechanism of pyridine ring formation is crucial for developing new and efficient synthetic methods. Generally, the pyridine ring is biosynthesized from amino acids. nih.gov Mechanistic studies have revealed several pathways. One common non-enzymatic mechanism involves intermediates with a 1,5-dicarbonyl moiety, which can react with an amine source like ammonia to trigger ring formation. nih.gov

Theoretical and experimental studies on the reaction of pyridine with excited nitrogen atoms, N(²D), have unveiled a complex reaction mechanism. The reaction proceeds through a barrierless addition of the nitrogen atom to the pyridine ring, leading to the formation of 7-membered ring structures. These intermediates can then evolve, primarily through ring-contraction mechanisms, to yield 5-membered ring radical products. bohrium.comnih.govacs.org This research provides detailed insights into the potential energy surface and branching fractions of the various product channels. chemrxiv.org The Beyer-Chichibabin method for synthesizing pyridine derivatives has also been the subject of mechanistic study, highlighting the role of catalysts like ammonium acetate in the reaction between aldehydes and an ammonia source. orgsyn.org

Sustainable Synthesis Approaches for Pyridyl Acetates

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridines and their derivatives. acs.org Sustainable approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. One strategy involves the use of iron catalysts, which are abundant and less toxic than many noble metal catalysts. For example, FeCl₃ has been used to catalyze the cyclization of ketoxime acetates and aldehydes to produce symmetrical pyridines in high yields without requiring any additives. rsc.org

Another green approach is the use of microwave irradiation to accelerate reactions and improve yields, often in environmentally benign solvents like ethanol. One-pot, multi-component reactions are particularly advantageous as they reduce the number of synthetic steps and purification processes. For instance, the four-component reaction of an aldehyde, an active methylene compound (like ethyl cyanoacetate), a ketone, and ammonium acetate under microwave irradiation is an efficient, high-yield method for synthesizing substituted pyridines. acs.org Furthermore, research into using renewable feedstocks like glycerol (B35011) as a starting material for producing pyridine bases is underway, aiming to replace petrochemical-based routes. researchgate.net These methods often employ solid acid catalysts like zeolites to facilitate the conversion. researchgate.net

Reaction Chemistry and Transformation Studies of Ethyl 5 Ethyl 2 Pyridinyl Acetate

Fundamental Reactivity of the Ethyl Pyridylacetate Moiety

The reactivity of ethyl (5-ethyl-2-pyridinyl)acetate is dictated by the interplay of its constituent parts. The pyridine (B92270) ring can undergo reactions typical of aromatic heterocycles, while the ester group is susceptible to nucleophilic attack, and the methylene (B1212753) bridge offers a site for various transformations.

Oxidative Transformations and Product Characterization

The oxidation of the 2-methyl-5-ethylpyridine (MEP) moiety, a core component of the title compound, has been studied on modified vanadium oxide catalysts. researchgate.net These studies reveal that the oxidation can proceed through different pathways depending on the reaction conditions, leading to a variety of products. researchgate.net For instance, at temperatures between 210-270°C, the oxidation of MEP can yield products such as 2-formyl-5-ethylpyridine, 2-acetyl-5-ethylpyridine, and pyridine-2,5-dicarboxylic acid (isocinchomeronic acid). researchgate.net The formation of these products indicates that both the methyl and ethyl groups on the pyridine ring can be oxidized. researchgate.net

In a different context, the oxidation of ethyl acetate (B1210297) itself has been studied over Au-Pd/TiO2 catalysts, where it can be completely oxidized to carbon dioxide and water or form intermediate products like acetaldehyde (B116499), ethanol (B145695), and acetic acid at lower temperatures. mdpi.com While not directly on the title compound, this provides insight into the potential oxidative pathways of the ethyl acetate portion of the molecule.

Reductive Pathways and Product Isolation

The reduction of derivatives of this compound can be a key step in synthetic sequences. For example, the ester group can be reduced to an alcohol. This is exemplified in the synthesis of 2-(5-ethyl-2-pyridinyl)ethanol, where the corresponding ester is reduced. sigmaaldrich.com This transformation is a standard procedure in organic synthesis and provides access to a different class of functionalized pyridines.

Nucleophilic Substitution Reactions Involving the Ester Group

The ester group in this compound is a prime site for nucleophilic substitution reactions. This reactivity is fundamental to many of the derivatization strategies discussed later. A common transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. nih.gov This hydrazide derivative serves as a crucial intermediate for the synthesis of various heterocyclic systems. nih.gov

The general reactivity of esters towards nucleophiles is well-documented. kinampark.com Nucleophiles such as amines, alkoxides, and thiols can react with the ester to displace the ethoxy group, leading to the formation of amides, different esters (transesterification), or thioesters, respectively. The efficiency of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the use of catalysts.

Derivatization and Scaffold Functionalization from this compound

The ability to readily modify this compound makes it an excellent scaffold for the synthesis of more complex and potentially biologically active molecules.

Synthesis of Novel Heterocyclic Systems (e.g., Thiosemicarbazides, Triazoles, Thiadiazoles, Oxadiazoles)

A significant application of this compound is in the synthesis of various five-membered heterocyclic rings. The general strategy involves the initial conversion of the ethyl ester to 2-(pyridin-2-yl)acetohydrazide (B1337851). nih.gov This hydrazide is then used as a building block for further transformations.

Thiosemicarbazides: The reaction of 2-(pyridin-2-yl)acetohydrazide with various isothiocyanates leads to the formation of N-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamides, which are thiosemicarbazide (B42300) derivatives. nih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent like acetonitrile. nih.govmdpi.com

Triazoles: The synthesized thiosemicarbazide derivatives can be cyclized to form 1,2,4-triazole-3-thiones. nih.govmdpi.com This is usually achieved by refluxing the thiosemicarbazide in an aqueous sodium hydroxide (B78521) solution, followed by neutralization with acid. nih.govmdpi.com

Thiadiazoles: Intramolecular cyclization of the same thiosemicarbazide precursors under acidic conditions, for instance, using concentrated sulfuric acid, yields 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net

Oxadiazoles: 2-(Pyridin-2-yl)acetohydrazide can also be converted to 5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione. nih.gov This is accomplished by reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol. nih.gov Further reactions can lead to a variety of substituted oxadiazoles. nih.gov

Starting MaterialReagentsResulting HeterocycleReference
2-(Pyridin-2-yl)acetohydrazideIsothiocyanatesThiosemicarbazides nih.govmdpi.com
ThiosemicarbazidesNaOH, then HCl1,2,4-Triazoles nih.govmdpi.com
ThiosemicarbazidesH₂SO₄1,3,4-Thiadiazoles researchgate.net
2-(Pyridin-2-yl)acetohydrazideCS₂, KOH, EtOH1,3,4-Oxadiazoles nih.gov

Formation of Cyclopropane (B1198618) Derivatives

The formation of cyclopropane derivatives can be achieved through various synthetic routes. One method involves the oxidative cyclization of activated methylene compounds. For example, the treatment of ethyl cyanoacetate (B8463686) with nickel peroxide can lead to the formation of cyclopropane derivatives. rsc.org While this specific reaction has not been reported for this compound, the presence of the activated methylene group adjacent to the ester and pyridine ring suggests that similar transformations could be possible under appropriate oxidative conditions.

Synthesis of Indolizine (B1195054) Frameworks

This compound, as a derivative of ethyl 2-pyridylacetate (B8455688), is a valuable precursor for the synthesis of the indolizine scaffold (pyrrolo[1,2-a]pyridine). researchgate.net The presence of the active methylene group adjacent to the pyridine ring allows for cyclization reactions to form this fused heterocyclic system. rsc.org

A notable and modern approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes. rsc.org This method provides an efficient and direct route to a variety of substituted indolizine derivatives in moderate to good yields. The reaction proceeds through the cleavage of C–F bonds and demonstrates excellent functional group compatibility. rsc.org The general transformation allows for the construction of bisubstituted indolizines, which are of significant interest in medicinal and materials science. researchgate.netrsc.org

Selected Examples of Indolizine Synthesis via Copper-Catalyzed Cyclization rsc.org
Reactant 1 (Pyridyl Acetate Derivative)Reactant 2 (gem-difluoroalkene)Catalyst SystemSolventYield (%)
Ethyl 2-(pyridin-2-yl)acetate(2,2-difluorovinyl)benzeneCuI / L-prolineDMSO82
Ethyl 2-(5-chloropyridin-2-yl)acetate(2,2-difluorovinyl)benzeneCuI / L-prolineDMSO75
Ethyl 2-(pyridin-2-yl)acetate1-(2,2-difluorovinyl)-4-methoxybenzeneCuI / L-prolineDMSO85
Ethyl 2-(pyridin-2-yl)acetate1-(2,2-difluorovinyl)-4-fluorobenzeneCuI / L-prolineDMSO78

Reactivity of the Active Methylene Group in Pyridyl Acetates

The chemical behavior of this compound is significantly influenced by its active methylene (-CH2-) group. A methylene group is considered "active" when it is positioned between two electron-withdrawing groups. shivajicollege.ac.in In this molecule, the methylene group is flanked by the electron-withdrawing pyridine ring and the carbonyl group of the ester functionality. This structural arrangement increases the acidity of the methylene protons, making them susceptible to deprotonation by a base.

The resulting carbanion is a potent nucleophile and can participate in a wide range of chemical reactions. shivajicollege.ac.in These include:

Condensation Reactions: The nucleophilic carbanion can react with various electrophiles, such as aldehydes and ketones, in aldol-type condensation reactions. nih.gov

Alkylation: Reaction with alkyl halides allows for the introduction of alkyl substituents at the methylene position. shivajicollege.ac.in

Acylation: Similarly, acylation can be achieved using acyl halides or anhydrides.

This reactivity is fundamental to the synthetic utility of pyridyl acetates, enabling their use as building blocks for more complex molecules. For instance, the reactions of active methylene compounds with carbon disulfide in the presence of a base lead to the formation of dithio acids or neutral products like 2,4-bismethylene-1,3-dithietane derivatives. cdnsciencepub.com The choice of base and reaction conditions can direct the outcome of these transformations. rsc.orgcolab.ws

Mechanistic Elucidation of Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

The transformations of this compound proceed through several key reactive intermediates.

Ester Anion: In base-mediated reactions, the initial and most common intermediate is the ester anion (a carbanion) formed by the deprotonation of the active methylene group. shivajicollege.ac.in This anion is stabilized by resonance, with the negative charge delocalized over the adjacent carbonyl group and the pyridine ring. This intermediate is central to condensation and alkylation reactions.

Cyclization Intermediates: In the synthesis of indolizines from pyridyl acetates and gem-difluoroalkenes, the mechanism likely involves an initial copper-catalyzed coupling to form an intermediate which then undergoes an intramolecular nucleophilic substitution/cyclization. rsc.org The final step would be an elimination to afford the aromatic indolizine ring. researchgate.net

Radical Intermediates: While many reactions are ionic, certain conditions can promote radical pathways. For example, visible-light-driven photocatalysis can generate trifluoroacetyl radicals from a precursor, which can then react with heterocyclic systems. acs.org However, control experiments in other catalytic systems, such as cobalt-catalyzed hydroboration, have sometimes indicated that a radical process is not the primary pathway. acs.org

Reaction conditions and the choice of catalyst play a pivotal role in directing the chemical transformations of this compound, affecting yield, selectivity, and even the final product structure.

Catalyst System: The nature of the catalyst is paramount. In indolizine synthesis, a simple copper(I) iodide catalyst is effective. rsc.org In other transformations, more complex catalyst systems are required to achieve high efficiency and selectivity. For instance, cobalt catalysis for hydroboration reactions shows a strong dependence on the ligand structure. The incorporation of a side arm into the ligand can create a more compact cavity, enhancing regioselectivity by suppressing unwanted side reactions. acs.org The use of a precatalyst, such as L8•CoBr , can further improve performance. acs.org

Additives and Solvents: Additives can have a significant impact. In the aforementioned cobalt-catalyzed system, the addition of potassium acetate (KOAc) was found to enhance both yield and selectivity. acs.org The choice of solvent is also critical; switching from THF to diisopropyl ether ((iPr)₂O) was shown to improve reaction outcomes. acs.org

Temperature and Reaction Time: Standard parameters like temperature and reaction time are crucial. Many transformations of pyridyl acetate derivatives require heating or reflux to proceed at a reasonable rate. mdpi.comresearchgate.net For example, the synthesis of 5-ethyl-2-methylpyridine (B142974), a related heterocyclic structure, is conducted at high temperatures (230°C) in a sealed vessel. orgsyn.org In contrast, some modern catalytic systems can operate efficiently at room temperature or slightly elevated temperatures (e.g., 40°C). acs.org

Atmosphere and Energy Source: The reaction atmosphere can be a deciding factor. While many reactions are run under an inert atmosphere to protect sensitive reagents, some modern protocols utilize ambient air, with oxygen acting as a sustainable oxidant. acs.org Furthermore, the energy source can define the reaction pathway. The development of visible-light-driven methods offers an alternative to traditional thermal heating, enabling unique transformations under mild conditions. acs.org It is noteworthy that certain heterocyclic systems, like pyridine, can be incompatible with specific photocatalytic systems. acs.org

Example of Reaction Optimization: Influence of Ligand and Solvent on Cobalt-Catalyzed Hydroboration acs.org
EntryLigandSolventYield (%)Selectivity (b/l)
1L2 (Pyridine-based)THF5086:14
2L3 (Phenyl arm)THF5887:13
3L4 (ortho-Methylphenyl arm)THF8389:11
4L8 (ortho-iPr-phenyl arm)THF7792:8
5L8 (ortho-iPr-phenyl arm)(iPr)₂O8893:7
6L8•CoBr (precatalyst) + KOAc(iPr)₂O8994:6

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For Ethyl (5-ethyl-2-pyridinyl)acetate, both ¹H and ¹³C NMR would provide critical information.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The ethyl group on the pyridine (B92270) ring would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The ethyl group of the ester moiety would similarly present as a triplet and a quartet. The methylene protons adjacent to the pyridine ring and the ester group would likely appear as a singlet, unless chiral conditions or specific conformations induce magnetic non-equivalence. The protons on the pyridine ring would appear as a set of coupled signals in the aromatic region of the spectrum, with their chemical shifts and coupling constants being indicative of their substitution pattern.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Pyridine-H3~7.5-7.7dd~8.0, 2.0
Pyridine-H4~7.2-7.4d~8.0
Pyridine-H6~8.3-8.5d~2.0
CH₂ (ester)~4.1-4.3q~7.1
CH₂ (acetate)~3.8-4.0s-
CH₂ (ethyl on pyridine)~2.6-2.8q~7.6
CH₃ (ester)~1.2-1.4t~7.1
CH₃ (ethyl on pyridine)~1.1-1.3t~7.6

Note: This table is predictive and based on known values for similar structures. Actual experimental data is not currently available in published literature.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and information about their chemical environment. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The sp²-hybridized carbons of the pyridine ring would appear in the aromatic region, while the sp³-hybridized carbons of the ethyl and acetate (B1210297) groups would be observed at the upfield end.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C=O (ester)~170-172
Pyridine-C2~155-158
Pyridine-C5~135-138
Pyridine-C6~148-150
Pyridine-C3~136-139
Pyridine-C4~120-123
CH₂ (ester)~60-62
CH₂ (acetate)~40-42
CH₂ (ethyl on pyridine)~25-27
CH₃ (ester)~13-15
CH₃ (ethyl on pyridine)~14-16

Note: This table is predictive and based on known values for similar structures. Actual experimental data is not currently available in published literature.

While this compound is not chiral, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the preferred conformation of the molecule in solution, for example, the orientation of the acetate group relative to the pyridine ring. Two-dimensional correlation spectroscopies like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to unambiguously assign the proton and carbon signals, respectively.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and the substituted pyridine ring. A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and acetate groups would be seen just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would generate a series of bands in the 1600-1400 cm⁻¹ region.

Hypothetical FT-IR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3050-3150
C-H stretching (aliphatic)2850-2980
C=O stretching (ester)1735-1750
C=C, C=N stretching (pyridine ring)1400-1600
C-O stretching (ester)1000-1300

Note: This table is predictive and based on known values for similar structures. Actual experimental data is not currently available in published literature.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to FT-IR. The symmetric stretching of the pyridine ring would be expected to give a strong Raman signal. The C-C stretching of the ethyl groups and the C=O bond of the ester would also be Raman active. A comparative analysis of FT-IR and Raman spectra can help in a more complete assignment of the vibrational modes of the molecule. However, no specific Raman spectroscopic data for this compound has been found in the surveyed literature.

An article on the spectroscopic and structural characterization of this compound cannot be generated as requested.

Following a comprehensive search for scientific literature and data, specific experimental details regarding the mass spectrometry and X-ray crystallography of this compound are not available. While information exists for related pyridine derivatives, the strict adherence to the provided outline, which requires specific data for the named compound, cannot be fulfilled.

The required data includes:

Mass Spectrometry: Detailed analysis of molecular mass and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): Specific data obtained using this technique.

High-Resolution Mass Spectrometry: Exact mass determination data.

X-ray Crystallography: Three-dimensional structural data, including crystal system, space group, and unit cell dimensions.

Without access to published research containing these specific analyses for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. Basic identifying information, such as its molecular formula (C₁₁H₁₅NO₂) and CAS number (99986-02-4), is available but insufficient for the requested detailed scientific article. echemi.compharmaffiliates.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Ethyl (5-ethyl-2-pyridinyl)acetate

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For pyridine (B92270) derivatives, these computational techniques provide a microscopic view of their behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies on this compound are not extensively documented in the provided literature, the application of DFT to similar pyridine-containing esters, such as ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate (B1210297), provides a clear precedent. researchgate.net Such studies typically quantify electronic properties, map the molecular electrostatic potential (MEP) to identify reactive sites, and analyze frontier molecular orbitals (HOMO and LUMO). researchgate.netacs.org

For this compound, a DFT analysis at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) would be expected to calculate key electronic descriptors. researchgate.net The MEP map would likely indicate the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group as regions of high negative potential, making them susceptible to electrophilic attack and hydrogen bond formation. The distribution of the HOMO and LUMO would be crucial for understanding its chemical reactivity and electronic transitions. acs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability
LUMO Energy -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and stability
Dipole Moment ~2.5 DMeasures overall polarity of the molecule

Conformational Analysis and Rotameric States

The flexibility of this compound is primarily due to the rotation around several key single bonds, leading to various conformations or rotameric states. The most significant rotations would be around the bond connecting the pyridine ring to the acetate methylene (B1212753) group and the bonds within the ethyl ester moiety.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription
τ1 C(3)-C(2)-CH₂-C(=O)Rotation of the acetate group relative to the pyridine ring.
τ2 C(2)-CH₂-C(=O)-ODefines the planarity of the acetyl group.
τ3 CH₂-C(=O)-O-CH₂Rotation around the ester C-O bond.
τ4 C(4)-C(5)-CH₂-CH₃Rotation of the ethyl group on the pyridine ring.

Potential Energy Surface Mapping and Dynamic Behaviors

A Potential Energy Surface (PES) map provides a comprehensive view of a molecule's energy as a function of its geometry. By systematically varying key dihedral angles and calculating the corresponding energy, a PES can be generated that reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them.

For a molecule like this compound, a scanned PES analysis, similar to that performed on ethyl acetate, could map the energy landscape associated with the rotation of the acetate and ethyl groups. researchgate.net This mapping would identify the global minimum energy conformation and other low-energy rotameric states, providing insight into the molecule's dynamic behavior and the populations of different conformers at a given temperature.

Molecular Modeling and Receptor Interaction Studies (In Silico)

In silico molecular modeling techniques are pivotal for predicting how a ligand might interact with a biological target, offering mechanistic insights before undertaking complex laboratory experiments.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is widely used to understand potential mechanisms of action and to screen virtual libraries of compounds for drug discovery.

For this compound, docking studies could be performed against various protein targets to predict its binding affinity and interaction patterns. For example, studies on other pyridine derivatives have successfully used docking to predict interactions with enzymes like VEGFR-2, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.gov Similarly, docking of 5-ethyl pyridin-2-ethanol derivatives has been used to compare their potential biological activities. jetir.org A hypothetical docking of this compound into a receptor's active site would likely show the pyridine nitrogen and ester carbonyl oxygen acting as hydrogen bond acceptors, while the ethyl groups and aromatic ring could engage in hydrophobic or van der Waals interactions.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterPredicted ValueInterpretation
Binding Affinity -7.5 kcal/molIndicates a favorable binding interaction.
Hydrogen Bonds Pyridine N with ASN 842; Carbonyl O with LYS 776Key interactions stabilizing the binding pose.
Hydrophobic Interactions Pyridine ring with PHE 910; Ethyl groups with LEU 773, VAL 765Contribution to binding from non-polar contacts.

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Computational methods are invaluable for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By systematically modifying a lead compound in silico and predicting the effect on binding or activity, researchers can design more potent and selective molecules.

For this compound, a computational SAR study would involve creating a library of virtual analogs and evaluating them using methods like docking or QSAR (Quantitative Structure-Activity Relationship). This approach has been applied to design novel fungicides, where modifying a 3,3-diaryl motif containing pyridine rings was used to enhance mitochondrial affinity. acs.org Modifications to this compound could include altering the size and electronics of the substituent at the 5-position, changing the length of the acetate linker, or replacing the ethyl ester with other functional groups. Computational predictions would then guide the synthesis of the most promising candidates for further biological evaluation. researchgate.net

Table 4: Example of a Computationally-Guided SAR Study for this compound Analogs

Modification on Pyridine Ring (Position 5)Modification on Acetate MoietyPredicted Change in Activity (Hypothetical)
Ethyl (original)Ethyl Ester (original)Baseline
Propyl Ethyl EsterSlight increase due to enhanced hydrophobicity.
Trifluoromethyl Ethyl EsterPotential increase due to altered electronics.
EthylMethyl Ester Minimal change expected.
Ethyl**Amide (CONH₂) **Significant change; potential for new H-bonds.

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR)

Computational chemistry serves as a powerful tool for the theoretical prediction of spectroscopic parameters, offering deep insights into the molecular structure and vibrational properties of compounds like this compound. Through methods such as Density Functional Theory (DFT), researchers can calculate and analyze spectroscopic data, including Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are crucial for interpreting experimental data and understanding the electronic and structural characteristics of the molecule.

Detailed research findings on the theoretical spectroscopic analysis of the specific molecule, this compound, are not extensively available in publicly accessible literature. However, computational studies on closely related and more complex structures containing the 5-ethyl-2-pyridinyl moiety provide a strong basis for understanding the expected spectroscopic properties. For instance, a comprehensive study on 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione involved extensive DFT calculations to predict its vibrational and NMR spectra. doi.orgresearchgate.net The methodologies and findings from such studies offer a transferable framework for the theoretical investigation of this compound.

The theoretical prediction of spectroscopic parameters for this compound would typically involve the following computational steps:

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the geometry that corresponds to the lowest energy state on the potential energy surface.

Vibrational Frequency Calculations: Once the optimized geometry is obtained, the vibrational frequencies corresponding to the normal modes of vibration are calculated. These frequencies are used to predict the IR and Raman spectra.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus are calculated to predict the ¹H and ¹³C NMR chemical shifts.

Theoretical Infrared (IR) and Raman Spectroscopy

Theoretical IR and Raman spectra are predicted by calculating the vibrational frequencies and their corresponding intensities. DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly employed for this purpose. doi.orgresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

The predicted vibrational modes can be assigned to specific functional groups and types of molecular motion (e.g., stretching, bending, and torsion). For this compound, key vibrational modes would include:

C-H stretching vibrations of the ethyl and acetate groups.

C=O stretching of the ester group, which is expected to be a strong band in the IR spectrum.

Vibrations of the pyridine ring, including C-C and C-N stretching, as well as ring breathing modes.

Bending and torsional modes of the entire molecule.

An illustrative data table of predicted vibrational frequencies, based on what would be expected from a DFT calculation, is presented below.

Illustrative Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Pyridine Ring C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
C=O Stretch (Ester) ~1735
Pyridine Ring C=C/C=N Stretch 1600-1450
CH₂ Scissoring ~1465
CH₃ Bending ~1375
C-O Stretch (Ester) 1300-1150

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is widely used in conjunction with DFT for this purpose. doi.org The calculated isotropic magnetic shielding values are converted to chemical shifts by referencing them to a standard compound, typically Tetramethylsilane (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the ethyl group attached to the pyridine ring, the methylene protons of the acetate group, and the protons of the ethyl ester. The protons on the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the positions of the substituents.

Similarly, the ¹³C NMR spectrum would provide information about each carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the ethyl and acetate groups.

An illustrative data table of predicted NMR chemical shifts is provided below.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm)
Pyridine-H 8.5 - 7.2
-O-CH₂- (Ester) ~4.2
-CH₂- (Acetate) ~3.8
-CH₂- (Ethyl on Pyridine) ~2.7
-CH₃ (Ester) ~1.3
-CH₃ (Ethyl on Pyridine) ~1.2
¹³C NMR Predicted Chemical Shift (ppm)
C=O (Ester) ~170
Pyridine Ring Carbons 150 - 120
-O-CH₂- (Ester) ~61
-CH₂- (Acetate) ~42
-CH₂- (Ethyl on Pyridine) ~25
-CH₃ (Ester) ~14

Research Applications and Broader Context in Chemical Sciences

Applications of Ethyl (5-ethyl-2-pyridinyl)acetate as a Synthetic Intermediate

This compound is a valuable heterocyclic building block in organic synthesis. bldpharm.com Its structure, featuring a reactive ester group and a pyridine (B92270) ring with an ethyl substituent, allows for its incorporation into a wide array of more complex molecules. The pyridine nitrogen atom provides a site for coordination or quaternization, while the methylene (B1212753) group adjacent to the ester is activated for various carbon-carbon bond-forming reactions.

The "5-ethyl pyridine" core, present in this compound, is a key structural motif in the synthesis of elaborate organic molecules with specific biological functions. A notable example is its use in the creation of complex thiazolidine-2,4-dione derivatives. For instance, the related compound 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde serves as a crucial intermediate in the synthesis of pioglitazone, an insulin-sensitizing agent. umich.edu Building upon this, a derivative named 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2,4-dione was synthesized to investigate its therapeutic potential against diabesity. nih.gov This synthesis demonstrates how the 5-ethyl-pyridine fragment is integrated into a larger, multi-ring system designed for specific biological interactions. nih.gov

Furthermore, the broader class of pyridine-containing compounds is instrumental in constructing diverse molecular frameworks. The 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde intermediate has been used as a foundational molecule to prepare a series of novel chalcones and pyrimidines through reactions like the Claisen-Schmidt condensation. umich.eduresearchgate.net These examples underscore the role of the 5-ethyl-pyridine scaffold, accessible from starting materials like this compound, as a cornerstone for building complex and functionally diverse organic architectures.

This compound and its parent compound, ethyl 2-pyridylacetate (B8455688), are versatile precursors for synthesizing a variety of heterocyclic systems. The ethyl acetate (B1210297) moiety can be transformed into other functional groups, such as hydrazides, which are then cyclized to form new rings. Research on ethyl 2-pyridylacetate has shown its conversion into a thiosemicarbazide (B42300) intermediate, which is then used to synthesize libraries of compounds containing 1,2,4-triazole, 1,3,4-thiadiazole (B1197879), and 1,3,4-oxadiazole (B1194373) rings. mdpi.com This modular approach allows for the systematic creation of diverse heterocyclic structures by attaching different aromatic or aliphatic groups. mdpi.com

By analogy, this compound serves as a specialized building block to introduce the 5-ethyl-2-pyridinyl moiety into these and other heterocyclic systems. This is significant as the substitution pattern on the pyridine ring can fine-tune the physicochemical and biological properties of the final molecule. For example, related pyridyl precursors have been used to synthesize 5-pyridin-2-yl-1H- bldpharm.comresearchgate.netsigmaaldrich.comtriazole-3-carboxylic acid ethyl ester, a scaffold for creating hybrid drug molecules. nih.gov Similarly, di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been developed as novel macrofilaricidal agents, highlighting the importance of the pyridyl group in bioactive heterocycles. acs.org The availability of this compound enables chemists to systematically explore the impact of the 5-ethyl substituent within these diverse heterocyclic families. bldpharm.comambeed.com

Exploration in Advanced Materials Science (e.g., Polymer Synthesis)

The application of pyridine derivatives extends into materials science, particularly in the design of functional coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal nodes linked by organic ligands. The pyridine nitrogen atom in compounds like this compound is an excellent coordination site for metal ions, making such molecules potential ligands for MOF synthesis.

A recent study detailed the synthesis of a multivariate, multicomponent Zn(II)-based MOF, {[Zn(BDC)₁₋ₓ(PDC)ₓ(L)]·C₂H₅OH}n, where PDC is pyridine-2,5-dicarboxylate, a related pyridine-containing linker. acs.orgacs.org In this work, the systematic incorporation of the pyridine-based linker was used to introduce hydrogen bond acceptor sites into the framework, enhancing its functionality. acs.orgacs.org The resulting material was developed as a highly sensitive ratiometric luminescent sensor for detecting rhodamine-B dye in various samples. acs.orgacs.org This research highlights the strategy of using pyridine-based linkers to create advanced materials with tailored properties for specific applications, such as chemical sensing. acs.orgacs.org While this compound itself was not used, this example demonstrates the potential utility of this class of compounds in constructing sophisticated material architectures.

Components of a Representative Pyridine-Based Metal-Organic Framework acs.orgacs.org

Component TypeChemical Name/FormulaRole in Framework
Metal NodeZinc(II)Structural coordination center
Primary LinkerBenzene-1,4-dicarboxylate (BDC)Forms the primary structural backbone
Functional LinkerPyridine-2,5-dicarboxylate (PDC)Introduces hydrogen bond acceptor sites
Pillaring Ligand4-pyridyl carboxaldehyde isonicotinoylhydrazone (L)Connects 2D sheets into a 3D framework

Pyridine Scaffold Research in Medicinal Chemistry Context

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the field of medicinal chemistry. nih.govrsc.orgnih.gov Its unique electronic properties and ability to participate in various chemical reactions make it a highly sought-after scaffold for drug development. ijsat.org The presence of the nitrogen atom imparts polarity and the potential for ionization, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net This versatility has led to the incorporation of the pyridine nucleus in over 7,000 existing drug molecules, highlighting its significance in pharmaceutical research. rsc.org

The adaptability of pyridine and its derivatives as both reactants and starting materials for structural modifications provides a fertile ground for the discovery of novel therapeutic agents. enpress-publisher.comresearchgate.net Medicinal chemists are continually exploring new synthetic strategies to create pyridine-containing compounds with a wide range of biological activities. nih.gov This ongoing research is fueled by the potent therapeutic properties observed in many pyridine derivatives, which have shown promise in treating a multitude of diseases. enpress-publisher.comresearchgate.net

Development of Novel Pyridine-Based Derivatives for Research

The development of novel pyridine-based derivatives is a major focus in medicinal chemistry, driven by the scaffold's proven track record in a wide array of therapeutic areas. nih.govenpress-publisher.com Synthetic chemists are actively designing and synthesizing new analogues that utilize pyridine or dihydropyridine (B1217469) templates to investigate their mechanisms of action and uncover new pharmaceutical leads. nih.gov The fusion of the pyridine nucleus with other heterocyclic structures is a common and effective strategy to generate novel compounds with enhanced biological utility. enpress-publisher.comresearchgate.net

The inherent reactivity of the pyridine ring allows for various substitution patterns, which is crucial for optimizing the pharmacological, physicochemical, pharmacokinetic, and toxicological properties of potential drug molecules. nih.gov For instance, pyridine is more susceptible to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position, offering chemists precise control over molecular design. nih.gov This controlled modification enables the exploration of vast chemical spaces and the fine-tuning of a compound's activity towards a specific biological target. rsc.org The continuous efforts in this area are expected to yield a significant number of new pyridine-based drug candidates in the coming years. rsc.org

Investigations into Anti-Infective Mechanisms (e.g., Antimicrobial, Antibacterial, Antifungal, Antitubercular Activity) (In Vitro Studies)

The pyridine scaffold is a prominent feature in the investigation of new anti-infective agents, with numerous studies demonstrating its potential against a wide range of pathogens.

Antimicrobial and Antibacterial Activity:

Broad-Spectrum Activity: Many newly synthesized pyridine derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govnih.gov For example, a series of pyridine and thienopyridine derivatives exhibited strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. bohrium.comresearchgate.net

Targeting Drug-Resistant Strains: A critical area of research is the development of pyridine compounds effective against multidrug-resistant (MDR) pathogens. nih.gov Notably, some newly synthesized pyridine derivatives have demonstrated the ability to inhibit multidrug-resistant S. aureus (MRSA). nih.gov

Structure-Activity Relationships: Research has highlighted that the nature and position of substituents on the pyridine ring significantly influence antibacterial activity. nih.gov For instance, the presence of an electron-withdrawing group on a phenyl ring attached to a thiazole-pyridine hybrid was found to enhance inhibitory activity against S. aureus. nih.gov Similarly, the presence of halogen and nitro substituents on bis(indolyl)pyridines led to promising antimicrobial properties. nih.gov

Antifungal Activity:

Potent Antifungal Agents: Several studies have reported pyridine derivatives with potent antifungal activity. nih.gov For instance, certain pyridine and triazolopyridine derivatives showed promising growth inhibition against Candida albicans and Aspergillus niger. nih.gov Another study found that pyrylium (B1242799) salt derivatives exhibited enhanced antifungal bioactivity against various Candida species, including fluconazole-resistant strains. mdpi.com

Mechanism of Action: Some studies have delved into the potential mechanisms of antifungal action. For example, pyridine-grafted chitosan (B1678972) polymers were shown to distort the structure of C. lagenarium and W. cinerea, thereby inhibiting their growth. researchgate.net

Antitubercular Activity:

Activity Against M. tuberculosis: Pyridine derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. derpharmachemica.comnih.gov Several studies have reported the synthesis of pyridine analogues with significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govderpharmachemica.comnih.gov

Targeting Resistant Strains: A key focus is the development of compounds effective against drug-resistant strains of M. tuberculosis. nih.gov Isoniazid and pyridine derivatives have shown significant activity against drug-resistant isolates of MTB strains. nih.gov Similarly, 2,4-disubstituted pyridine derivatives demonstrated bactericidal activity against M. tuberculosis localized within human macrophages and biofilm-forming tubercle bacilli. frontiersin.org

Novel Hybrid Molecules: The hybridization of the pyridine scaffold with other pharmacophores has yielded potent antitubercular agents. For example, pyridine appended 2-hydrazinylthiazole (B183971) derivatives have exhibited good antimycobacterial activity. rsc.org Imidazo[1,2-a]pyridine-3-carboxamides have also shown excellent potency against multi- and extensive drug-resistant TB. acs.org

Table 1: In Vitro Anti-Infective Activity of Selected Pyridine Derivatives

Compound Class Target Organism(s) Key Findings
Pyridine and thienopyridine derivatives E. coli, B. mycoides, C. albicans Demonstrated good to strong antimicrobial activity. bohrium.comresearchgate.net
Pyridine-imidazo[2,1-b]-1,3,4-thiadiazoles Seven microbial pathogens Showed good antimicrobial activity with up to 95.1% inhibition. nih.gov
2-phenyloxazolo[4,5-b]pyridine derivatives S. aureus (MRSA) Exhibited high activity, with a strong binding affinity to the MRSA protein. nih.gov
Pyridine-N-oxide SARS-CoV-2 3CLpro Showed excellent stability to inhibit the main protease of the virus. mdpi.com
Pyrylium salt derivatives Candida species (including fluconazole-resistant strains) Enhanced antifungal bioactivity with low MIC values. mdpi.com
2,4-disubstituted pyridine derivatives Mycobacterium tuberculosis Revealed significant bactericidal activity against intracellular and biofilm-forming bacilli. frontiersin.org
Imidazo[1,2-a]pyridine-3-carboxamides Multi- and extensive drug-resistant M. tuberculosis Exhibited excellent selective potency and encouraging pharmacokinetics. acs.org
Pyridine appended 2-hydrazinylthiazole derivatives Mycobacterium tuberculosis H37Rv Showed good antimycobacterial activity with MIC values in the low micromolar range. rsc.org

Anti-Cancer Research Focusing on Cellular Mechanisms (In Vitro Studies)

The pyridine scaffold is a privileged structure in the design of novel anti-cancer agents, with a multitude of derivatives demonstrating significant cytotoxic activity against various cancer cell lines through diverse cellular mechanisms. ijsat.orgirjet.net

Induction of Apoptosis and Cell Cycle Arrest: Many pyridine derivatives exert their anti-cancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle, often at the G2/M phase. irjet.netnih.gov For instance, novel pyridine and pyridone compounds were found to induce G2/M arrest and apoptosis in liver and breast cancer cells, a process mediated by the upregulation of p53 and JNK. nih.gov Similarly, pyridine-coumarin fusion complexes caused cell cycle detention in the G2/M stage, leading to apoptotic cell death in MCF-7 breast cancer cells. irjet.net

Inhibition of Kinases: A key mechanism of action for many pyridine-based anti-cancer agents is the inhibition of protein kinases, which are crucial for cancer cell growth and survival. ijsat.org For example, pyridine-urea derivatives have been shown to inhibit VEGFR-2 phosphorylation, a critical step in angiogenesis (the formation of new blood vessels that supply tumors). ijsat.orgnih.gov Other pyridine derivatives have been designed as potent PIM-1 kinase inhibitors, which also leads to apoptosis and autophagy in MCF-7 cells. acs.org

Cytotoxic Activity against Various Cancer Cell Lines: In vitro studies have demonstrated the broad-spectrum anti-cancer potential of pyridine derivatives against a range of human cancer cell lines, including:

Breast Cancer (MCF-7): Pyridine-urea derivatives and 1,3,4-oxadiazole-pyridine hybrids have shown potent inhibitory activity against MCF-7 cells. ijsat.orgnih.govacs.org

Liver Cancer (HepG2): Pyridine and pyridone compounds, as well as pyridine derivatives with naphthalene (B1677914) and furan (B31954) moieties, have exhibited promising growth inhibitory effects against HepG2 cells. irjet.netnih.gov

Lung Cancer (A549) and Colon Adenocarcinoma (LoVo): Studies have shown that pyridine derivatives are effective in treating these types of cancers. ijsat.org

Structure-Activity Relationship: The anti-cancer activity of pyridine derivatives is highly dependent on their chemical structure. For example, in a series of pyridine-ureas, compounds 8e and 8n were identified as the most active against MCF-7 cells, with activity surpassing that of the standard drug doxorubicin. nih.gov The substitution pattern on the pyridine ring and the nature of the appended functional groups are critical for optimizing cytotoxic potency. nih.gov

Table 2: In Vitro Anti-Cancer Activity of Selected Pyridine Derivatives

Compound Class Cancer Cell Line(s) Cellular Mechanism(s)
Pyridine and pyridone compounds MCF-7 (Breast), HepG2 (Liver) Induction of G2/M arrest and apoptosis via p53 and JNK upregulation. nih.gov
Pyridine-urea derivatives MCF-7 (Breast) and other NCI-60 cell lines Inhibition of VEGFR-2 phosphorylation, leading to anti-proliferative activity. ijsat.orgnih.gov
1,3,4-Oxadiazole-pyridine hybrids MCF-7 (Breast), HepG2 (Liver), SW1116 (Colon), BGC823 (Gastric) Potent cytotoxic activity, induction of apoptosis and autophagy, PIM-1 kinase inhibition. acs.org
Pyridine-coumarin fusion complexes HepG2 (Liver), HCT-116 (Colon), A549 (Lung), MCF-7 (Breast) Cell cycle arrest in the G2/M phase, followed by apoptotic cell death. irjet.net
Platinum complexes with pyridine derivatives Human cancer cell lines The amine- and fluorine-substituted derivatives showed significant anticancer effectiveness. irjet.net

Research into Anti-Diabetic Mechanisms (In Vitro/In Silico)

Pyridine and its derivatives are actively being investigated as potential therapeutic agents for the management of diabetes mellitus. jchemrev.comresearchgate.netnih.gov Research in this area focuses on their ability to inhibit key enzymes involved in carbohydrate metabolism and their potential to act as agonists for important nuclear receptors.

Inhibition of α-Amylase and α-Glucosidase: A primary mechanism by which pyridine derivatives exert their anti-diabetic effects is through the inhibition of α-amylase and α-glucosidase. jchemrev.comresearchgate.net These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, pyridine derivatives can slow down the absorption of glucose, thereby helping to manage postprandial hyperglycemia. jchemrev.com

In vitro studies have shown that various pyridine derivatives, including pyridoxal, exhibit significant α-amylase inhibitory activity. jchemrev.com

Novel coumarin-fused pyridine derivatives have demonstrated remarkable α-glucosidase inhibition in vitro, with IC50 values significantly lower than the reference drug acarbose. jchemrev.com

Biaryl pyrazolo[3,4-b]pyridine ester and hydrazide derivatives have also shown excellent inhibition of the α-amylase enzyme. mdpi.com

PPAR-γ Agonism: Some pyridine-based compounds are being explored as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists. nih.gov PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPAR-γ can improve insulin (B600854) sensitivity and is a validated mechanism for treating type 2 diabetes. nih.gov

In silico molecular docking studies have been used to predict the binding interactions of pyrimidine-based thiazolidinedione derivatives with the PPAR-γ receptor. nih.gov

In Silico and In Vitro Correlation: A combination of in silico molecular docking and in vitro enzymatic assays is frequently employed to identify and optimize new anti-diabetic pyridine derivatives. mdpi.comnih.govresearchgate.net

Molecular docking studies help to elucidate the binding modes of these compounds within the active sites of target enzymes like α-amylase and α-glucosidase, providing insights for rational drug design. mdpi.com

The results from these computational studies often correlate well with the experimental in vitro data, validating the potential of the designed molecules. mdpi.com

Table 3: In Vitro and In Silico Anti-Diabetic Activity of Selected Pyridine Derivatives

Compound Class Target Key Findings
Pyridoxal α-amylase Significantly inhibited α-amylase activity in vitro. jchemrev.com
Coumarin-fused pyridine derivatives α-glucosidase Demonstrated remarkable in vitro inhibition of yeast α-glucosidase. jchemrev.com
Biaryl pyrazolo[3,4-b]pyridine derivatives α-amylase Exhibited excellent in vitro inhibitory activity, superior to the reference drug acarbose. mdpi.com
Pyrimidine-based thiazolidinedione derivatives PPAR-γ Showed potential as PPAR-γ agonists in in silico studies, with promising in vivo anti-diabetic effects in rat models. nih.gov
Dihydropyrimido[4,5-a]acridin-2-amines α-amylase and α-glucosidase Compound 3e was identified as a promising selective inhibitor through both in vitro and in silico studies. nih.gov

Studies on Anti-Inflammatory and Analgesic Mechanisms

The pyridine scaffold is also being explored for its potential in developing new anti-inflammatory and analgesic agents. In vitro and in vivo studies have demonstrated the efficacy of certain pyridine derivatives in modulating inflammatory pathways.

Anti-Inflammatory Activity:

A study on thiazole-based hydrazides incorporating a pyridine moiety revealed that some of these compounds are significant inhibitors of inflammation in vitro. derpharmachemica.com

The synthesis of new pyridine derivatives from 4,6-diamino-3-cyano-2-methylthiopyridine has also yielded compounds with demonstrated anti-inflammatory activity in in vivo models. researchgate.net

Analgesic Mechanisms: While the provided information focuses more on anti-inflammatory properties, the development of analgesic agents often goes hand-in-hand with anti-inflammatory research, as many inflammatory mediators also contribute to pain signaling. The exploration of pyridine derivatives for their analgesic potential is an active area of research, though not detailed in the provided context.

Research on Neuroactive Pyridine Derivatives (e.g., Anticonvulsant, Antidepressant Action Mechanisms)

Pyridine and its derivatives have shown significant potential in the development of neuroactive agents, with research focusing on their mechanisms of action in conditions like epilepsy and depression.

Anticonvulsant Activity:

Pyridine alkaloids, such as piperine, have been shown to exert a broad-ranging anticonvulsant influence. researchgate.net The proposed mechanism for some of these compounds involves the targeting and inhibition of mutations within genes encoding for GABA receptors, which are crucial for regulating neuronal excitability. researchgate.net

Antidepressant Action Mechanisms:

Novel pyridine-containing thiazolyl hydrazone derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes. nih.gov MAO inhibitors are a class of antidepressants that work by increasing the levels of certain neurotransmitters in the brain. One of the synthesized compounds showed selective and potent inhibitory activity against the MAO-B enzyme in vitro. nih.gov

Action on the Central Nervous System:

Pyridine alkaloids can affect nerve cells in the brain and spinal cord, influencing mental activities like memory and learning, as well as the autonomic nervous system. researchgate.net

Nicotine, a well-known pyridine alkaloid, has been shown to bind to N-methyl-D-aspartate (NMDA) receptors, leading to the release of dopamine. nih.gov This highlights the complex interactions of pyridine derivatives with various neurotransmitter systems.

Structure-Activity Relationships in Neurotoxicity:

It is important to note that while many pyridine derivatives show therapeutic potential, some can be neurotoxic. The study of compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which can induce parkinsonism-like symptoms, has provided valuable insights into the structural requirements for neurotoxicity. nih.gov This knowledge is crucial for designing safer neuroactive pyridine-based drugs. nih.gov

Understanding Substituent Effects on Biological Activity of Pyridine Esters

The biological activity of pyridine esters is significantly influenced by the nature and position of substituents on the pyridine ring. The electronic and steric properties of these substituents can alter the molecule's interaction with biological targets. Research into the hydrolysis rates of various substituted pyridine esters provides insight into these electronic interactions. For instance, a study on methyl methoxypyridinecarboxylates revealed that the position of the methoxy (B1213986) group relative to the ester and the ring nitrogen affects the rate of alkaline hydrolysis. rsc.org Specifically, methyl 6-methoxypicolinate and methyl 2-methoxyisonicotinate hydrolyze at approximately half the rate predicted by additive substituent effects, suggesting a significant electronic interaction between the methoxy group and the ring nitrogen. rsc.org In contrast, methyl 4-methoxypicolinate hydrolyzes at the calculated rate. rsc.org

In the context of this compound, the ethyl group at the 5-position is an electron-donating group. This substituent can influence the electron density of the pyridine ring and, consequently, its basicity and reactivity. Studies on related compounds, such as chalcone (B49325) derivatives synthesized from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, have demonstrated that substituents on the aromatic rings play a crucial role in their antimicrobial activity. researchgate.net For example, the presence and position of groups like halogens, nitro, or methoxy groups on the phenyl ring of the chalcone moiety led to varied antibacterial and antifungal efficacy. researchgate.netnih.gov While this does not directly describe the ester, it highlights the principle that substituents are key determinants of the biological profile of pyridine-containing compounds. The specific impact of the 5-ethyl group in this compound on its potential biological activities would depend on the specific biological target and the nature of the interaction.

Interactive Table: Substituent Effects on Antimicrobial Activity of Chalcone Derivatives with a 5-Ethylpyridine Moiety researchgate.net

CompoundSubstituent (R)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. A. clavatus
4b 4-OCH₃100250>1000
4d 4-OH150250500
4f 4-CH₃100100>1000
4h 4-F62.5150>1000

MIC = Minimum Inhibitory Concentration

Role of Pyridine Nitrogen Atom in Coordination Chemistry and Hydrogen Bonding for Biological Interactions

The nitrogen atom in the pyridine ring is a key functional feature, playing a significant role in coordination chemistry and hydrogen bonding, which are fundamental to many biological interactions. As a Lewis base, the pyridine nitrogen can coordinate to metal ions, forming stable complexes. wikipedia.org This ability is widely exploited in the design of metal-based drugs and catalysts. The coordination of pyridine and its derivatives to transition metals like copper, ruthenium, and palladium has been extensively studied. wikipedia.orgnih.gov The geometry and stability of these complexes are influenced by the steric and electronic environment of the pyridine ring. wikipedia.org

In a biological context, the lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor. This interaction is crucial for the binding of pyridine-containing molecules to biological macromolecules such as proteins and nucleic acids. The strength and directionality of these hydrogen bonds are critical for molecular recognition and biological activity. The basicity of the pyridine nitrogen (pKa of the conjugate acid is ~5.2) allows it to be protonated under physiological conditions, which can further influence its interactions. wikipedia.orgbyjus.com

The position of the nitrogen atom within an isomeric series of ligands can dictate the resulting structure of metal-organic assemblies. nih.gov For instance, studies on isomeric pyridyl-β-diketonate ligands complexed with Copper(II) ions showed that the location of the nitrogen atom (ortho, meta, or para to the side chain) determined the dimensionality and topology of the resulting coordination polymers. nih.gov This demonstrates the profound impact of the nitrogen atom's position on the supramolecular architecture, which in turn can affect the material's properties and potential biological applications. In this compound, the nitrogen at position 1 and the acetate group at position 2 allow for the potential of acting as a bidentate ligand, chelating to a metal center through both the nitrogen and one of the oxygen atoms of the ester group.

Research on N-Oxide Derivatives and their Reactivity in Biological Contexts

The conversion of the pyridine nitrogen to a pyridine N-oxide significantly alters the electronic properties and reactivity of the molecule, often leading to enhanced or different biological activities. Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution at the ring's ortho (2,6) and para (4) positions compared to the parent pyridine. scripps.edu This increased reactivity is utilized in the synthesis of various substituted pyridines that may not be accessible otherwise. researchgate.net

The N-oxide group itself is a key pharmacophore in several biologically active compounds. The transformation to an N-oxide increases the molecule's polarity and can improve its solubility and pharmacokinetic profile. Mechanistically, pyridine N-oxides can serve as catalysts and oxidants in various organic transformations. researchgate.net Recent research has focused on their role in photocatalysis, where they can be activated by light to generate highly reactive N-oxy radicals. acs.org These radicals can then participate in a variety of chemical reactions, including the functionalization of C-H bonds and addition to unsaturated systems. acs.org

For example, photocatalytic systems have been developed that use pyridine N-oxides for the carbohydroxylation and aminohydroxylation of olefins. acs.org Furthermore, the deoxygenation of pyridine N-oxides back to the corresponding pyridine is a well-established reaction, often using reagents like phosphorus trichloride (B1173362) or, more recently, photocatalytic methods. nih.gov This reversible transformation can be relevant in biological systems, where metabolic oxidation and reduction processes occur. The N-oxide derivative of this compound would be expected to exhibit different chemical and biological properties, potentially serving as a precursor for further functionalization or as a bioactive molecule in its own right.

Interactive Table: Comparison of Pyridine and Pyridine N-Oxide Properties scripps.edu

PropertyPyridinePyridine N-Oxide
Basicity (pKa of conjugate acid) 5.20.79
Dipole Moment (Debye) 2.03 D4.37 D
Reactivity towards Electrophiles LowerHigher (at C2, C4, C6)
Reactivity towards Nucleophiles LowerHigher (at C2, C4, C6)

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Methodologies

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. beilstein-journals.orgacs.orgresearchgate.net While traditional methods for preparing pyridylacetates exist, the development of more efficient, sustainable, and versatile synthetic routes remains a key objective.

Future research in the synthesis of ethyl (5-ethyl-2-pyridinyl)acetate could focus on several promising areas:

Palladium-Catalyzed Cross-Coupling Reactions: The use of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds. gsconlinepress.comslideshare.net Future work could explore the coupling of a suitable 5-ethyl-2-halopyridine with an ethyl acetate (B1210297) enolate equivalent or the coupling of a 2-halopyridine with a suitable ethylating agent, followed by the introduction of the acetate moiety. These methods often offer mild reaction conditions and broad functional group tolerance. gsconlinepress.com

C-H Activation Strategies: Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.govingentaconnect.com Research into the direct C-H activation of the pyridine (B92270) ring or the ethyl group of a suitable precursor could provide a more atom-economical route to this compound. Recent advancements in transition-metal and rare earth metal-catalyzed C-H functionalization of pyridines offer a promising avenue for exploration. beilstein-journals.org

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Future investigations could explore the potential of biocatalysts, such as transaminases or esterases, for the synthesis or modification of this compound and its precursors.

Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. aurigeneservices.comresearchgate.netbohrium.comacs.org The development of a continuous flow process for the synthesis of this compound could be highly beneficial for large-scale production and process optimization. rsc.org

Photocatalysis and Organocatalysis: Visible-light photocatalysis and organocatalysis have gained significant traction as powerful tools for organic synthesis, often proceeding under mild and environmentally benign conditions. acs.orgnih.govresearchgate.netmdpi.comrsc.orgrsc.orgnih.govacs.orgbohrium.comtandfonline.com Exploring photocatalytic or organocatalytic methods for the construction of the substituted pyridine ring or the introduction of the acetate side chain could lead to novel and efficient synthetic pathways. acs.orgresearchgate.net

Application of Advanced Analytical and Spectroscopic Techniques

The unambiguous characterization of this compound and its reaction products is crucial for any synthetic or mechanistic study. While standard techniques like NMR and mass spectrometry are fundamental, the application of more advanced and hyphenated techniques could provide deeper structural and purity insights. ijprajournal.com

Future analytical research could involve:

Hyphenated Chromatographic Techniques: Techniques such as LC-MS-MS, HPLC-DAD-MS, and LC-NMR are invaluable for the separation, identification, and quantification of impurities and byproducts in complex reaction mixtures. ijprajournal.comijfmr.comajrconline.orgajpaonline.combiomedres.us Applying these methods to the analysis of this compound would ensure a comprehensive understanding of its purity profile.

Two-Dimensional (2D) NMR Spectroscopy: Advanced 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, are powerful tools for the complete structural elucidation of complex organic molecules. slideshare.netnumberanalytics.comyoutube.comomicsonline.org These methods would be instrumental in confirming the connectivity and stereochemistry of this compound and its derivatives.

Ambient Ionization Mass Spectrometry (AIMS): AIMS techniques, such as DART and DESI, allow for the rapid analysis of samples with minimal preparation, making them ideal for high-throughput screening and real-time reaction monitoring. nih.govnih.govtandfonline.compurdue.eduresearchgate.net These methods could be employed to study the kinetics and mechanisms of reactions involving this compound.

Enhanced Theoretical and Computational Modeling of this compound Systems

Computational chemistry provides a powerful lens through which to understand the structure, properties, and reactivity of molecules. nih.govnih.govsysrevpharm.orgtsijournals.com Applying theoretical and computational models to this compound can offer predictive insights and complement experimental findings.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of properties, including molecular geometry, electronic structure, vibrational frequencies, and reaction energetics. mdpi.comresearchgate.netbohrium.com Such calculations could be used to predict the spectroscopic properties of this compound, rationalize its reactivity, and explore potential reaction mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound in different solvent environments. mdpi.comresearchgate.net This information is crucial for understanding its behavior in solution and its potential interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If the biological activity of this compound or its derivatives is explored, QSAR modeling could be employed to correlate their chemical structures with their biological activities, aiding in the design of more potent compounds. nih.gov

Discovery of New Chemical Reactivity and Transformation Pathways

The functional groups present in this compound—the pyridine ring, the ethyl substituent, and the ester moiety—offer multiple sites for chemical modification. Exploring the reactivity of this compound could lead to the discovery of novel transformations and the synthesis of new, valuable molecules.

Future research into the reactivity of this compound could include:

Functionalization of the Pyridine Ring: The pyridine ring can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.net Investigating the regioselectivity of these reactions on the substituted pyridine core of this compound would be a key area of study.

Transformations of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to other functional groups such as amides. These transformations would provide access to a range of new derivatives with potentially different physical and chemical properties.

Reactivity of the Methylene (B1212753) Bridge: The methylene group adjacent to the pyridine ring and the carbonyl group is activated and can potentially undergo a variety of reactions, including deprotonation followed by alkylation or condensation reactions.

Exploration of Unconventional Mechanistic Pathways

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new transformations. The study of this compound could provide opportunities to explore unconventional mechanistic pathways.

Future mechanistic investigations could focus on:

Photocatalytic and Radical Pathways: The use of visible light photocatalysis can open up novel reaction pathways involving radical intermediates. researchgate.netmdpi.comnih.gov Investigating the behavior of this compound under photocatalytic conditions could lead to the discovery of new C-H functionalization or cross-coupling reactions proceeding through unconventional mechanisms.

Organocatalytic Mechanisms: Organocatalysis often proceeds through unique mechanistic pathways that are distinct from those of metal-catalyzed reactions. rsc.orgresearchgate.net Elucidating the mechanisms of organocatalytic transformations involving this compound could provide fundamental insights into this rapidly growing field.

Computational Mechanistic Studies: The use of computational methods, such as DFT, can be instrumental in elucidating complex reaction mechanisms. Theoretical studies could be used to map out potential energy surfaces, identify transition states, and rationalize the observed reactivity and selectivity of reactions involving this compound.

Q & A

Q. What are the common synthetic routes for Ethyl (5-ethyl-2-pyridinyl)acetate, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via strategies such as:

  • Knoevenagel Condensation : Reacting pyridine derivatives (e.g., 5-ethyl-2-pyridinecarbaldehyde) with ethyl cyanoacetate using a base (e.g., sodium ethoxide). Temperature control (typically 60–80°C) and anhydrous conditions are critical for optimizing yield .
  • Multicomponent Reactions : Combining amines, aldehydes, and activated esters in one pot, which allows for rapid diversification of pyridine-based scaffolds. Solvent choice (e.g., ethanol or DMF) and catalyst loading (e.g., Lewis acids) significantly impact efficiency .
  • Esterification : Direct esterification of acetic acid derivatives with ethanol under acid catalysis (e.g., H₂SO₄), though this may require reflux conditions and prolonged reaction times .

Q. Key Variables :

  • Base/Catalyst : Sodium ethoxide enhances nucleophilicity in condensations .
  • Temperature : Higher temperatures (≥80°C) may degrade sensitive intermediates .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Q. How can the structure of this compound be characterized using spectroscopic methods?

Methodological Answer: Structural elucidation involves:

  • NMR Spectroscopy :
    • ¹H NMR : Identify pyridinyl protons (δ 7.5–8.5 ppm) and ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). Splitting patterns confirm substituent positions .
    • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and pyridine ring carbons (δ 120–150 ppm) validate the ester and heterocyclic moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, distinguishing regioisomers .
  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .

Advanced Tip : X-ray crystallography resolves ambiguous regiochemistry, particularly for derivatives with multiple substitution sites .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Building Block for Heterocycles : Serves as a precursor for synthesizing pyridine-fused compounds (e.g., pyrazolo[1,5-a]pyrimidines) via cyclocondensation reactions. Substituent positioning on the pyridine ring modulates electronic properties for target binding .
  • Enzyme Inhibition Studies : Derivatives inhibit kinases or proteases by mimicking ATP-binding motifs. For example, trifluoromethyl or chloro substituents enhance hydrophobic interactions in active sites .
  • SAR (Structure-Activity Relationship) Probes : Systematic modification of the ethyl or acetate groups explores steric and electronic effects on bioactivity (e.g., antimicrobial or anticancer assays) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to enhance biological activity?

Methodological Answer:

  • Positional Isomerism : Introduce substituents (e.g., Cl, CF₃) at the 5-position of the pyridine ring to improve target affinity. Evidence shows 5-chloro derivatives exhibit 3-fold higher antimicrobial activity compared to 3-chloro analogs .
  • Hybridization Strategies : Conjugate the pyridine core with pharmacophores (e.g., thiadiazole or indole rings) via Suzuki-Miyaura cross-coupling. Pd-catalyzed reactions require careful control of ligand (e.g., PPh₃) and base (e.g., K₂CO₃) .
  • Protecting Group Chemistry : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during multi-step syntheses, followed by acidic deprotection .

Case Study : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate derivatives achieved 80% yield via optimized Knoevenagel conditions (NaOEt, 70°C, 6h), with IC₅₀ values <1 µM against breast cancer cell lines .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

Methodological Answer:

  • Orthogonal Assays : Validate initial findings using complementary techniques (e.g., fluorescence polarization for enzyme inhibition vs. SPR for binding kinetics) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies (e.g., ester hydrolysis in vivo generating free acids) .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations differentiate true binding interactions from assay artifacts. For example, a 5-ethyl substituent may induce conformational changes in kinase targets .

Example : A study resolved conflicting cytotoxicity data by identifying that nitro-reductase activity in certain cell lines reduced the nitro group to an inactive amine, explaining variability .

Q. What methodologies are employed to study the interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., HIV-1 protease) reveals binding modes. The ethyl group’s van der Waals interactions with hydrophobic pockets are critical .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish enthalpically driven (e.g., hydrogen bonding) vs. entropically driven (e.g., hydrophobic) interactions .
  • FRET-Based Assays : Monitor real-time inhibition of proteolytic activity using fluorogenic substrates (e.g., Dabcyl-Edans peptide probes) .

Key Finding : this compound derivatives showed nM affinity for bacterial DNA gyrase via intercalation, confirmed by gel electrophoresis and competitive binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.